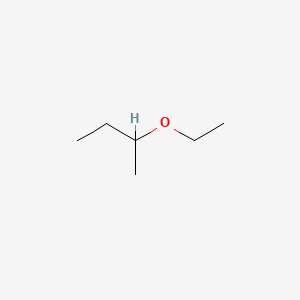

sec-Butyl ethyl ether

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: sec-Butyl ethyl ether can be synthesized through various methods. One common method involves the reaction of butan-2-ol with sodium metal followed by ethyl iodide . Another method includes reacting butan-2-ol with tosyl chloride and pyridine, followed by sodium ethoxide .

Industrial Production Methods: Industrial production methods for 2-ethoxybutane are not extensively documented. the general approach involves the use of basic catalysts such as aqueous sodium hydroxide or potassium hydroxide solutions, and phase-transfer catalysts like tetrabutylammonium bromide .

Analyse Des Réactions Chimiques

Types of Reactions: sec-Butyl ethyl ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions typically involve the conversion of the ether group to alcohols.

Substitution: It can undergo substitution reactions, such as reacting with concentrated hydroiodic acid (HI) followed by acidic hydrolysis.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Concentrated HI is a common reagent for substitution reactions.

Major Products Formed:

Oxidation: Carbonyl compounds such as aldehydes and ketones.

Reduction: Alcohols.

Substitution: Alkyl halides and alcohols.

Applications De Recherche Scientifique

Chemical Applications

Solvent in Organic Synthesis

sec-Butyl ethyl ether is widely utilized as a solvent in organic synthesis. Its ability to dissolve a variety of organic compounds makes it valuable in laboratory settings for reactions involving polar and non-polar substances. It serves as a medium for various chemical reactions, including:

- Reactions with Grignard Reagents : Used for the preparation of complex organic molecules.

- Extraction Processes : Employed in liquid-liquid extraction due to its favorable polarity.

Reagent in Chemical Reactions

The compound acts as a reagent in several chemical transformations:

- Oxidation : It can be oxidized to yield carbonyl compounds such as aldehydes and ketones.

- Reduction : In reduction reactions, this compound can be converted into alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

- Substitution Reactions : It can undergo substitution reactions with acids to form alkyl halides .

Biological Applications

Model Compound in Biological Studies

In biological research, this compound is often used as a model compound to study the behavior of ethers within biological systems. Its interactions can provide insights into the metabolic pathways of similar compounds and their potential effects on living organisms.

Toxicological Assessments

Studies have investigated the toxicological profile of this compound. Research indicates that it is not genotoxic, showing no mutagenic effects in Ames tests. However, it has demonstrated clastogenic activity under specific conditions, indicating the need for careful handling and assessment in occupational settings .

Medicinal Applications

Although research on the medicinal properties of this compound is limited, ongoing studies aim to explore its potential therapeutic uses. Its role as a solvent may facilitate drug formulation processes, particularly for hydrophobic compounds.

Industrial Applications

Chemical Production

In industrial settings, this compound is used as a solvent in the production of various chemicals. Its properties allow for efficient processing and extraction methods in manufacturing environments.

Flavoring Agent

The compound has been noted for its flavor profile, particularly in food applications where it contributes to fruity flavors such as blackcurrant. Regulatory assessments have deemed it safe for use as a food additive within specified limits .

Case Study 1: Closed-System Pyrolysis

A study on the closed-system pyrolysis of this compound demonstrated its thermal stability and potential degradation pathways at elevated temperatures. The results highlighted its behavior under extreme conditions, providing insights into its environmental fate .

Case Study 2: Toxicity Evaluation

A comprehensive toxicity evaluation conducted by the Expert Panel for Fragrance Safety assessed this compound across multiple endpoints. The findings indicated that while it is not persistent or bioaccumulative, there are concerns regarding its clastogenic potential at high concentrations .

Data Tables

| Application Area | Details |

|---|---|

| Chemistry | Solvent for organic synthesis; reagent for oxidation and reduction reactions |

| Biology | Model compound for studying ethers; toxicological assessments show low genotoxicity |

| Medicine | Limited research; potential use as a solvent in drug formulations |

| Industry | Used as a solvent in chemical production; flavoring agent in food products |

Mécanisme D'action

The mechanism of action of 2-ethoxybutane involves its interaction with molecular targets through its ether functional group. This interaction can lead to various chemical transformations, such as oxidation and reduction. The pathways involved include the formation of intermediates like carbonyl compounds and alcohols .

Comparaison Avec Des Composés Similaires

- 2,2-Dibromobutane

- 2-Chloro-2-methylpropane

- 2-Methylbutane

- 1-Butyne

- 4-Fluoro-4-methyl-1-octyne

- Trans-1-chloropropene

- 5-Methyl-1-pentene

Uniqueness: sec-Butyl ethyl ether is unique due to its specific ether functional group, which imparts distinct chemical properties and reactivity. Compared to other similar compounds, it has a unique combination of alkyl groups that influence its behavior in chemical reactions and applications .

Activité Biologique

sec-Butyl ethyl ether (sBE), with the CAS Registry Number 2679-87-0, is an ether compound that has garnered attention due to its potential biological activity and toxicity profiles. This article delves into the biological effects, genotoxicity, metabolism, and toxicological assessments of this compound, supported by empirical studies and data tables.

This compound is a colorless liquid with a characteristic odor. It is primarily used as a solvent and in various industrial applications. Understanding its biological activity is crucial for assessing its safety in both environmental and occupational settings.

Ames Test

The Ames test is a widely recognized method for assessing mutagenic potential. In studies involving this compound, it was found to be non-mutagenic . Specifically, no increase in revertant colonies was observed in Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) or Escherichia coli strain WP2uvrA at concentrations up to 5000 μg/plate, both with and without metabolic activation (S9) .

Micronucleus Test

The clastogenic activity of this compound was evaluated through an in vitro micronucleus test conducted on human peripheral blood lymphocytes. Key findings included:

- A statistically significant increase in micronuclei at concentrations of 150 μg/mL and 600 μg/mL.

- In a follow-up study, significant and dose-dependent increases were observed at doses of 300 μg/mL and 1020 μg/mL .

In contrast, an in vivo micronucleus test in mice showed no significant increase in micronucleated reticulocytes at doses of 500, 1000, or 2000 mg/kg, indicating that this compound may not present a concern for genotoxic potential under certain exposure conditions .

Repeated Dose Toxicity

Data from repeated dose toxicity studies indicate that this compound is readily absorbed and metabolized. The primary metabolite identified is methyl ethyl ketone (MEK). A study reported that the NOAEL (No Observed Adverse Effect Level) for repeated dose toxicity was established at 1000 mg/kg/day .

Table 1: Summary of Repeated Dose Toxicity Studies

| Study Reference | Species | Exposure Duration | Observations | NOAEL |

|---|---|---|---|---|

| Aarstad et al., 1985 | Rat (male Sprague-Dawley) | 3 days (2000 ppm), 5 days (500 ppm) | Increase in cytochrome P-450 levels | Not specified |

| Nelson et al., 1989 | Rat (female Sprague-Dawley) | 19 days | Maternal NOAEL = 3500 ppm; teratogenic effects noted at higher doses | 3500 ppm |

| Cavender et al., 1983 | Rat (Fischer 344) | 90 days | Slight decreases in brain and spleen weights; increased liver weight | >5000 ppm |

Metabolism

This compound undergoes rapid metabolism primarily to MEK. Studies indicate that approximately 2% of absorbed MEK is excreted as metabolites such as 2,3-butanediol . The pharmacokinetics suggest efficient absorption and subsequent metabolic conversion leading to excretion via urine or incorporation into metabolic pathways.

Case Studies

In examining specific case studies related to occupational exposure:

- Occupational Exposure Assessment : Workers exposed to this compound showed elevated liver enzymes but no significant respiratory irritation or systemic effects after prolonged exposure .

- Environmental Impact Studies : Research indicates that while sBE is biodegradable under aerobic conditions, its potential for bioaccumulation remains low due to its rapid metabolism .

Propriétés

IUPAC Name |

2-ethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-4-6(3)7-5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCUCHUDCLERMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863009 | |

| Record name | Butane, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid | |

| Record name | sec-Butyl ethyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1240/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

81.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Ethoxybutane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, soluble (in ethanol) | |

| Record name | sec-Butyl ethyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1240/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.748-0.753 (20°) | |

| Record name | sec-Butyl ethyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1240/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2679-87-0 | |

| Record name | sec-Butyl ethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2679-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxybutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002679870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 2-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHOXYBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NHX6V19XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethoxybutane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying 2-ethoxybutane in Xihu Longjing tea?

A: The study identified 50 volatile compounds with relatively high concentrations in Xihu Longjing tea, and 2-ethoxybutane was among them []. While 2-ethoxybutane itself might not have a distinct aroma, its presence, along with other ethers and alkanes, contributes to the complex aroma profile of this tea. Further research is needed to understand the specific sensory impact of these less aromatic compounds and their interactions with other aroma molecules.

Q2: The study mentions limitations of traditional GC-MS and highlights the advantages of using GC×GC-TOFMS for analyzing tea aroma. How did this advanced technique contribute to the identification of 2-ethoxybutane?

A: Traditional GC-MS methods may not fully separate all volatile compounds in a complex mixture like tea aroma, leading to co-elution and potentially missing some molecules. The study demonstrated that GC×GC-TOFMS offers superior separation capacity compared to GC-MS []. This enhanced separation allows for the detection and identification of individual compounds like 2-ethoxybutane, even if present in trace amounts, providing a more complete understanding of the tea's aroma profile.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.